molecular formula C18H16N2O4S2 B181164 N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide CAS No. 16504-19-1

N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide

Cat. No.: B181164
CAS No.: 16504-19-1
M. Wt: 388.5 g/mol
InChI Key: KOIVCFKRQUPPKB-UHFFFAOYSA-N
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Description

N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-25(22,17-7-3-1-4-8-17)19-15-11-13-16(14-12-15)20-26(23,24)18-9-5-2-6-10-18/h1-14,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIVCFKRQUPPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937028
Record name N,N'-(1,4-Phenylene)dibenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16504-19-1
Record name MLS002919887
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(1,4-Phenylene)dibenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What analytical applications have been explored for N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide?

A1: Research has shown that this compound, also referred to as N,N′-(1,4-phenylene)dibenzenesulfonamide in the literature, can be utilized as an electrochemical mediator. [] Specifically, it enables the indirect detection of cyclohexylamine, a corrosion inhibitor used in the water industry. This indirect approach relies on the electrochemical oxidation of N,N′-(1,4-phenylene)dibenzenesulfonamide, followed by its chemical reaction with cyclohexylamine. The resulting product is then electrochemically detected, providing an indirect measurement of cyclohexylamine concentration. This method has shown potential for on-site monitoring of corrosion inhibitors in industrial settings to ensure compliance with regulatory limits. []

Q2: Are there any structural analogues of this compound with similar applications?

A2: Yes, the research highlights N-(4-amino-2-methyl-phenyl)-benzenesulfonamide as another compound capable of acting as an electrochemical mediator. [] Similar to this compound, it allows for the indirect electroanalytical detection of morpholine, another corrosion inhibitor, through an analogous oxidation-reaction-detection mechanism. [] This suggests that structural modifications within this class of compounds could be explored to target other analytes of interest.

Q3: Is there any structural information available about this compound?

A3: While the provided articles focus primarily on the application of this compound, one study describes the crystal structure of a related compound, N,N′-Bis(3-methylbut-2-enyl)-N,N′-(1,4-phenylene)dibenzenesulfonamide. [] This molecule, sharing the core structure with this compound, provides insights into potential spatial arrangements and bond characteristics. The study reports key structural parameters such as dihedral angles between aromatic rings and torsion angles around the sulfur-nitrogen bond, offering a starting point for further structural investigations of this compound itself. []

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